molecular formula C14H13N3O3 B5708090 2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B5708090
M. Wt: 271.27 g/mol
InChI Key: GKDUBUHUIQPIBG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a hydrazinylidene group, and a phenoxyacetic acid moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid typically involves the condensation of pyridine-2-carbaldehyde with 4-hydrazinylphenoxyacetic acid under specific reaction conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acetic acid, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound

Properties

IUPAC Name

2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-4-11(5-7-12)9-16-17-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUBUHUIQPIBG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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